molecular formula C15H13ClFN3O3S B13768174 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide CAS No. 65614-99-5

3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide

Cat. No.: B13768174
CAS No.: 65614-99-5
M. Wt: 369.8 g/mol
InChI Key: DQQQXRHOZGGPBC-UHFFFAOYSA-N
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Description

3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative .

Scientific Research Applications

3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)

Uniqueness

What sets 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

65614-99-5

Molecular Formula

C15H13ClFN3O3S

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C15H13ClFN3O3S/c16-11-7-10(24(18,22)23)5-6-13(11)20-9-19(8-15(20)21)14-4-2-1-3-12(14)17/h1-7H,8-9H2,(H2,18,22,23)

InChI Key

DQQQXRHOZGGPBC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1C2=CC=CC=C2F)C3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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